molecular formula C34H32Cl2N4O4S2 B5067145 2-[(2-chlorobenzoyl)amino]-N-[2-[[2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(2-chlorobenzoyl)amino]-N-[2-[[2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5067145
M. Wt: 695.7 g/mol
InChI Key: HYGLVYMJHBKVFE-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzoyl)amino]-N-[2-[[2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and multiple chlorobenzoyl groups, which are aromatic rings substituted with chlorine atoms.

Preparation Methods

The synthesis of 2-[(2-chlorobenzoyl)amino]-N-[2-[[2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the formation of the benzothiophene core and the introduction of chlorobenzoyl groups. The synthetic route typically starts with the preparation of the benzothiophene core through cyclization reactions, followed by the introduction of amide and chlorobenzoyl groups via acylation reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzoyl groups can be reduced to form corresponding benzyl groups.

    Substitution: The chlorine atoms in the chlorobenzoyl groups can be substituted with other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and substituted benzoyl compounds.

Scientific Research Applications

2-[(2-chlorobenzoyl)amino]-N-[2-[[2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core and chlorobenzoyl groups may play a role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and chlorobenzoyl-substituted molecules. Compared to these compounds, 2-[(2-chlorobenzoyl)amino]-N-[2-[[2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features. Some similar compounds are:

  • Ethyl 2-[(2-chlorobenzoyl)amino]acetate
  • Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-[2-[[2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32Cl2N4O4S2/c35-23-13-5-1-9-19(23)29(41)39-33-27(21-11-3-7-15-25(21)45-33)31(43)37-17-18-38-32(44)28-22-12-4-8-16-26(22)46-34(28)40-30(42)20-10-2-6-14-24(20)36/h1-2,5-6,9-10,13-14H,3-4,7-8,11-12,15-18H2,(H,37,43)(H,38,44)(H,39,41)(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGLVYMJHBKVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)NCCNC(=O)C4=C(SC5=C4CCCC5)NC(=O)C6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32Cl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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